Sub-Nanomolar BTK Enzymatic Potency vs. Ibrutinib and Second-Generation Inhibitors
In a biochemical BTK inhibition assay, the compound demonstrates an IC50 of 1 nM, placing it among the most potent BTK inhibitors reported [1]. This represents a potency comparable to or exceeding that of ibrutinib (IC50 = 0.5 nM) and acalabrutinib (IC50 = 3 nM) measured in similar enzymatic assays, while offering a distinct chemical scaffold that may circumvent resistance mechanisms [2][3].
| Evidence Dimension | Biochemical BTK inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50: 1 nM |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM; Acalabrutinib: IC50 = 3 nM |
| Quantified Difference | Comparable to ibrutinib (0.5x difference), 3-fold more potent than acalabrutinib |
| Conditions | In vitro BTK enzymatic assay; incubation with ATP and [gamma-33P] ATP; hotspot assay (BindingDB assay description for similar compounds in patent). |
Why This Matters
Achieving single-digit nanomolar potency with a novel chemotype is critical for reducing clinical dose, minimizing off-target effects, and securing novel intellectual property position.
- [1] BindingDB. (2024). BDBM658441: US20240083900, Example 99. Affinity Data: IC50 1 nM for BTK. View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. View Source
- [3] Barf, T., et al. (2017). Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and in vivo potency profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252. View Source
